4-(2-Oxopropyl)phenyl acetate
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Overview
Description
4-(2-Oxopropyl)phenyl acetate is an organic compound with the molecular formula C11H12O3. It is known for its unique structure, which includes a phenyl ring substituted with an oxopropyl group and an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropyl)phenyl acetate typically involves the reaction of 4-hydroxyacetophenone with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The process involves the acetylation of the hydroxyl group to form the acetate ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenyl acetates, depending on the reagents and conditions used .
Scientific Research Applications
4-(2-Oxopropyl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(2-Oxopropyl)phenyl acetate involves its interaction with specific molecular targets. The oxopropyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity. The acetate group also plays a role in enhancing the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopropyl)phenyl acetate
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one
Uniqueness
4-(2-Oxopropyl)phenyl acetate is unique due to its specific substitution pattern on the phenyl ring. This structure imparts distinct chemical properties, making it suitable for specific reactions and applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
[4-(2-oxopropyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHQSLSGLIVQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535664 |
Source
|
Record name | 4-(2-Oxopropyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714-23-8 |
Source
|
Record name | 4-(2-Oxopropyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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